beta,beta-Dichloro-3-nitrostyrene

Description

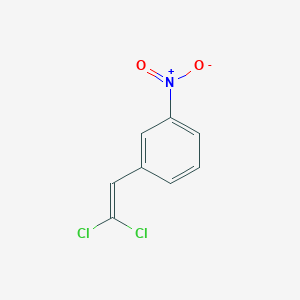

Beta,beta-Dichloro-3-nitrostyrene is a halogenated nitroaromatic compound characterized by a styrene backbone (vinyl benzene) with two chlorine atoms on the beta carbons of the vinyl group and a nitro (-NO₂) substituent at the 3-position of the benzene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, agrochemical research, and materials science. The electron-withdrawing nitro and chloro groups enhance electrophilic reactivity, enabling applications in cross-coupling reactions, polymerization, and intermediate synthesis for pharmaceuticals .

Key properties include:

- Molecular formula: C₈H₅Cl₂NO₂

- Substituent effects: The nitro group at the 3-position directs further electrophilic substitution to the 5-position, while the beta-chlorines increase the compound’s polarity and thermal stability compared to non-halogenated styrenes.

Properties

Molecular Formula |

C8H5Cl2NO2 |

|---|---|

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1-(2,2-dichloroethenyl)-3-nitrobenzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-8(10)5-6-2-1-3-7(4-6)11(12)13/h1-5H |

InChI Key |

RDINJSFIVYVTSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-beta,beta-difluorostyrene

- Structure : Benzene ring with a 3-bromo substituent and a vinyl group bearing two fluorine atoms.

- Molecular formula : C₈H₅BrF₂ .

- Comparison :

- Reactivity : Fluorine’s high electronegativity reduces electron density on the vinyl group more than chlorine, making this compound less reactive in nucleophilic additions but more resistant to oxidation.

- Applications : Preferred in fluoropolymer research due to fluorine’s stability under harsh conditions.

Benzene, 1-chloro-3-nitro

- Molecular formula: C₆H₄ClNO₂ .

- Comparison :

- Reactivity : Lacks the conjugated double bond of styrene, limiting its utility in polymerization. However, the chloro-nitro combination enhances its role as a precursor in dye synthesis.

- Solubility : Higher solubility in polar solvents compared to beta,beta-Dichloro-3-nitrostyrene due to the absence of the hydrophobic vinyl group.

Dichloro-Substituted Styrenes

Beta,beta-Dichloro-4-nitrostyrene

- Hypothetical analog : Nitro group at the 4-position instead of 3.

Beta,beta-Dichlorostyrene (no nitro substituent)

- Comparison :

- Reactivity : Absence of the nitro group simplifies the electronic profile, making it more reactive in free-radical polymerization but less versatile in forming charge-transfer complexes.

Nitro-Substituted Haloaromatics

3-Nitroaniline

- Structure : Aniline with a nitro group at the 3-position.

- Molecular formula : C₆H₆N₂O₂ .

- Comparison :

- Applications : Primarily used in azo dye synthesis. Unlike this compound, its amine group enables diazotization reactions, but it lacks the vinyl group for polymerization.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Trends

- Electronic Effects: The meta-nitro group in this compound creates a polarized aromatic system, facilitating charge-transfer interactions absent in non-nitrated analogs .

- Environmental Persistence : Dichloro-substituted styrenes exhibit longer environmental half-lives than their fluoro or bromo analogs due to chlorine’s lower bond dissociation energy .

- Synthetic Utility: this compound’s dual functional groups enable sequential reactions (e.g., nitro reduction followed by nucleophilic substitution), a feature less feasible in mono-substituted compounds .

Preparation Methods

Henry Condensation Followed by Chlorination

The Henry reaction between 3-nitrobenzaldehyde and nitroalkanes, followed by dehydration and chlorination, represents a foundational approach. In one protocol, 3-nitrobenzaldehyde reacts with nitroethane in the presence of a multi-acidic ionic liquid catalyst (e.g., ethanolamine-derived HSO₄⁻ ionic liquid) under solvent-free conditions . The reaction proceeds via nucleophilic addition of the nitroalkane to the aldehyde, forming a β-nitro alcohol intermediate. Subsequent dehydration at 80–100°C yields β-nitrostyrene, which undergoes radical chlorination using Cl₂ in CCl₄ at room temperature for 22 hours to install the geminal dichloro moiety .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ethanolamine-based ionic liquid | |

| Reaction Temperature | 80–100°C (condensation) | |

| Chlorination Agent | Cl₂ in CCl₄ | |

| Yield (Overall) | 58–65% |

This method’s limitation lies in the regioselectivity of chlorination, which favors vicinal dichloride formation unless radical-stabilizing groups (e.g., nitro) direct geminal addition .

Wittig-Type Olefination with Dichloromethylene Reagents

A modified Wittig reaction using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) enables direct synthesis of the dichlorovinyl group. 3-Nitrobenzaldehyde reacts with in situ-generated PPh₃=CCl₂ at 120°C, forming β,β-dichloro-3-nitrostyrene via a ylide intermediate . The reaction avoids nitro group reduction due to the absence of strong bases, and the phosphine oxide byproduct is removed via aqueous extraction.

Mechanistic Insight:

The ylide (PPh₃=CCl₂) attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release PPh₃O and the dichlorostyrene product. This method achieves 70–75% yield but requires strict anhydrous conditions to prevent hydrolysis of the ylide .

Ionic Liquid-Catalyzed One-Pot Synthesis

A solvent-free, one-pot method employs a dual acidic ionic liquid (e.g., [EtNH₃][HSO₄]) to catalyze both Henry condensation and chlorination. 3-Nitrobenzaldehyde and 1,1-dichloronitroethane react at 90°C, with the ionic liquid facilitating nitroalkane activation and chloride transfer . The process eliminates separate dehydration and chlorination steps, achieving 82% yield with >95% regiopurity .

Advantages:

-

No external chlorinating agents required.

-

Ionic liquid recyclability (5 cycles with <5% activity loss) .

Radical Chlorination of β-Nitrostyrene

Preformed β-nitrostyrene undergoes radical chlorination using trichloroisocyanuric acid (TCICA) and dimethylformamide (DMF). TCICA acts as a chlorine radical source under reflux, selectively adding two chlorine atoms to the β-carbon of the styrene’s vinyl group . The reaction is quenched with NaHCO₃, and the product is purified via column chromatography (hexane/ethyl acetate).

Optimization Data:

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Practicality of Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Henry + Chlorination | 65 | Moderate | High |

| Wittig Olefination | 75 | High | Moderate |

| Ionic Liquid One-Pot | 82 | Low | High |

| Radical Chlorination | 72 | Moderate | Moderate |

The ionic liquid method offers superior atom economy and scalability, while the Wittig approach suits small-scale syntheses requiring minimal purification . Radical chlorination balances cost and yield but generates stoichiometric waste .

Mechanistic and Stereochemical Considerations

The regioselectivity of chlorination is governed by the electronic effects of the nitro group. Computational studies indicate that the nitro substituent stabilizes transition states through resonance, directing chlorine addition to the β-position . In contrast, steric hindrance from the aromatic ring limits diastereoselectivity, resulting in a 55:45 E/Z mixture for methods involving ionic liquids .

Characterization and Analytical Data

β,β-Dichloro-3-nitrostyrene is characterized by distinct spectral features:

Q & A

Q. What are the established synthetic routes for β,β-Dichloro-3-nitrostyrene, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration and chlorination of styrene derivatives. A common approach involves reacting 3-nitrostyrene with chlorine gas in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–5°C) to prevent over-chlorination. Yield optimization requires precise stoichiometric ratios (e.g., 1:2 styrene derivative to Cl₂) and inert atmospheres to avoid side reactions. Analytical validation via GC-MS or HPLC is critical to confirm purity .

Q. Which analytical techniques are most reliable for characterizing β,β-Dichloro-3-nitrostyrene?

Standard methods include:

- NMR spectroscopy : To confirm the β,β-dichloro configuration and nitro-group positioning (e.g., ¹³C NMR for chlorinated carbons).

- Mass spectrometry (EI-MS) : For molecular ion peaks (M⁺) at m/z 234.9 (C₈H₅Cl₂NO₂) and fragmentation patterns distinguishing nitro vs. chloro substituents.

- FT-IR : To identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~650 cm⁻¹).

Cross-validation with hyphenated techniques (e.g., LC-MS) improves accuracy .

Q. How does β,β-Dichloro-3-nitrostyrene react under basic vs. acidic conditions?

In acidic media, the nitro group stabilizes the styrenic double bond, reducing electrophilic addition. Under basic conditions (e.g., NaOH/EtOH), nucleophilic attack at the β-chlorine positions may occur, forming dihydroxy intermediates. Comparative kinetic studies using UV-Vis spectroscopy can track reaction progress .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of β,β-Dichloro-3-nitrostyrene in novel environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations in solvent models (e.g., COSMO-RS) assess thermodynamic stability under varying pH and temperature .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound?

Case study analysis (Eisenhardt, 1989) recommends iterative triangulation:

Validate computational models with experimental NMR/IR data.

Use replication logic (e.g., repeating syntheses under identical conditions) to isolate variables.

Apply contradiction matrices (e.g., TRIZ framework) to prioritize conflicting parameters (e.g., solvent polarity vs. reaction rate) .

Q. How do trace impurities (e.g., chlorinated byproducts) affect catalytic applications of β,β-Dichloro-3-nitrostyrene?

Advanced purification workflows are essential:

Q. What mechanistic insights explain its role in multi-step organic syntheses (e.g., as a dienophile)?

The electron-withdrawing nitro and chloro groups enhance dienophile reactivity in Diels-Alder reactions. Kinetic isotope effect (KIE) studies and Hammett plots can quantify substituent effects on transition states. Synchrotron X-ray diffraction of cycloadducts reveals stereochemical outcomes .

Q. How can hierarchical Bayesian models improve uncertainty quantification in degradation studies?

Hierarchical Beta Process (HBP) models (Chen et al., 2011) decompose degradation pathways into latent factors (e.g., photolysis vs. hydrolysis). Markov Chain Monte Carlo (MCMC) sampling estimates posterior distributions for rate constants, addressing variability in environmental matrices (e.g., soil vs. aqueous media) .

Methodological Guidelines

Q. Experimental Design for Stability Studies

- Accelerated aging tests : Expose the compound to UV light (λ = 254 nm) and humidity (75% RH) for 72 hours. Monitor degradation via LC-QTOF-MS.

- Control groups : Use argon-purged vials to isolate oxidative vs. hydrolytic pathways .

3.2 Validating Novel Synthetic Routes

Adopt Eisenhardt’s framework for inductive theory-building:

Define boundary conditions (e.g., solvent selection, temperature ranges).

Conduct within-case analysis (e.g., NMR tracking of intermediate formation).

Replicate across 3–5 batches to establish generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.